[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate
Overview
Description
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate is a synthetic organic compound characterized by its unique structural features It belongs to the class of benzoxazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate typically involves a multi-step process:
Formation of the Benzoxazole Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazole core. This can be achieved through the reaction of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propyl and Dimethyl Groups: The next step involves the alkylation of the benzoxazole core to introduce the propyl and dimethyl groups. This can be done using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with new functional groups.
Scientific Research Applications
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate can be compared with other benzoxazole derivatives:
This compound: Unique due to its specific structural features and functional groups.
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] benzoate: Similar structure but with a benzoate group instead of an acetate group, leading to different chemical properties.
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] butyrate: Contains a butyrate group, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-6-10-13-11(16-18-9(2)17)7-14(3,4)8-12(13)19-15-10/h5-8H2,1-4H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINHGLSHWPVJF-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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